

(E/Z)-THZ1 dihydrochloride off-target effects on CDK12/CDK13

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Compound of Interest

Compound Name: (E/Z)-THZ1 dihydrochloride

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Technical Support Center: (E/Z)-THZ1 Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **(E/Z)-THZ1 dihydrochloride**, with a specific focus on CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of THZ1?

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^{[1][2][3]} It forms a covalent bond with a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.^{[1][4]} This interaction is time-dependent and irreversible.^[1]

Q2: Does THZ1 have off-target effects on CDK12 and CDK13?

Yes, THZ1 has been shown to inhibit CDK12 and CDK13, but typically at higher concentrations than those required for CDK7 inhibition.^{[1][5][6]} The structural similarity between CDK7, CDK12, and CDK13, particularly the presence of an accessible cysteine residue near the location of Cys312 in CDK7, is thought to contribute to this off-target activity.^{[1][6]}

Q3: What are the observed cellular consequences of THZ1's off-target effects on CDK12/CDK13?

Inhibition of CDK12 and CDK13 by THZ1 can lead to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, FANCD2, and RAD51.[5] This can result in an increase in DNA double-strand breaks, indicated by elevated levels of γ H2A.X.[5]

Q4: How can I distinguish between on-target (CDK7) and off-target (CDK12/CDK13) effects in my experiments?

Several strategies can be employed:

- Use a THZ1-resistant CDK7 mutant: Expressing a CDK7 mutant where the key cysteine residue is changed to a serine (C312S) can help determine if the observed effects are solely due to CDK7 inhibition. If the phenotype is rescued in the presence of THZ1, it suggests the effect is on-target.[1]
- Employ a non-reactive analog: Using a control compound like THZ1-R, which lacks the reactive acrylamide group and cannot form a covalent bond, can help differentiate between covalent and non-covalent effects.[7]
- Titrate THZ1 concentration: Using the lowest effective concentration of THZ1 that inhibits CDK7 but has minimal impact on CDK12/CDK13 can help isolate on-target effects.[7]
- Compare with more selective inhibitors: Where available, comparing the cellular phenotype induced by THZ1 with that of more selective CDK12/CDK13 inhibitors can provide insights into the specific contributions of off-target inhibition.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed that does not align with known CDK7 function.

- Possible Cause: Off-target inhibition of CDK12, CDK13, or other kinases.[8]
- Troubleshooting Steps:
 - Verify Target Engagement: Confirm that THZ1 is engaging with CDK7 in your cellular model using techniques like Cellular Thermal Shift Assay (CETSA).[7]

- Perform a Rescue Experiment: Overexpress a drug-resistant CDK7 (C312S) mutant. If the phenotype persists, it is likely an off-target effect.[8]
- Kinome-wide Profiling: To identify other potential off-targets, consider performing a kinase selectivity profile by screening THZ1 against a broad panel of kinases.[8]
- Analyze Downstream Pathways: Investigate signaling pathways known to be regulated by CDK12/CDK13, such as the DNA damage response.[5]

Problem 2: Difficulty in interpreting changes in RNA Polymerase II (RNAPII) phosphorylation.

- Possible Cause: THZ1 affects multiple CDKs that regulate RNAPII phosphorylation. CDK7 directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII C-terminal domain (CTD), while CDK9 (which is activated by CDK7) primarily phosphorylates Serine 2 (Ser2).[7][9] Off-target inhibition of CDK12 also impacts RNAPII phosphorylation.
- Troubleshooting Steps:
 - Time-Course and Dose-Response: Perform experiments with varying concentrations of THZ1 and at different time points to observe the dynamics of phosphorylation changes at Ser2, Ser5, and Ser7.[7] A rapid decrease in p-Ser5 and p-Ser7 is a direct indicator of CDK7 inhibition.[7]
 - Use Specific Antibodies: Ensure the use of validated and specific antibodies for each phosphorylated form of RNAPII.
 - Compare with CDK9 Inhibitors: Compare the effects of THZ1 on RNAPII phosphorylation with those of a selective CDK9 inhibitor to distinguish the effects of direct CDK7 inhibition from indirect effects on CDK9 activity.[9]

Quantitative Data Summary

Table 1: Inhibitory Potency of THZ1 against CDKs

Inhibitor	CDK7 IC50 (nM)	CDK12 IC50 (nM)	CDK13 IC50 (nM)
THZ1	Potent (low nM)	Less potent than CDK7	Less potent than CDK7

Note: THZ1 is reported to be equipotent or inhibit CDK12 and CDK13 at slightly higher concentrations than CDK7.[\[1\]](#)[\[7\]](#)

Table 2: Off-Target Profile of THZ1

Kinase	% Inhibition at 1 μ M	Interaction Type
MLK3	>75%	Non-covalent
PIP4K2C	>75%	Non-covalent
JNK1	>75%	Non-covalent
JNK2	>75%	Non-covalent
JNK3	>75%	Non-covalent
MER	>75%	Non-covalent
TBK1	>75%	Non-covalent
IGF1R	>75%	Non-covalent
NEK9	>75%	Non-covalent
PCTAIRE2	>75%	Non-covalent

Data from KiNativ profiling in Loucy cells. The lack of time-dependent inhibition suggests a non-covalent interaction with these off-targets.[\[10\]](#)

Experimental Protocols

1. In Vitro Kinase Assay for CDK Inhibition

- Objective: To determine the direct inhibitory effect of THZ1 on the kinase activity of CDK7, CDK12, and CDK13.

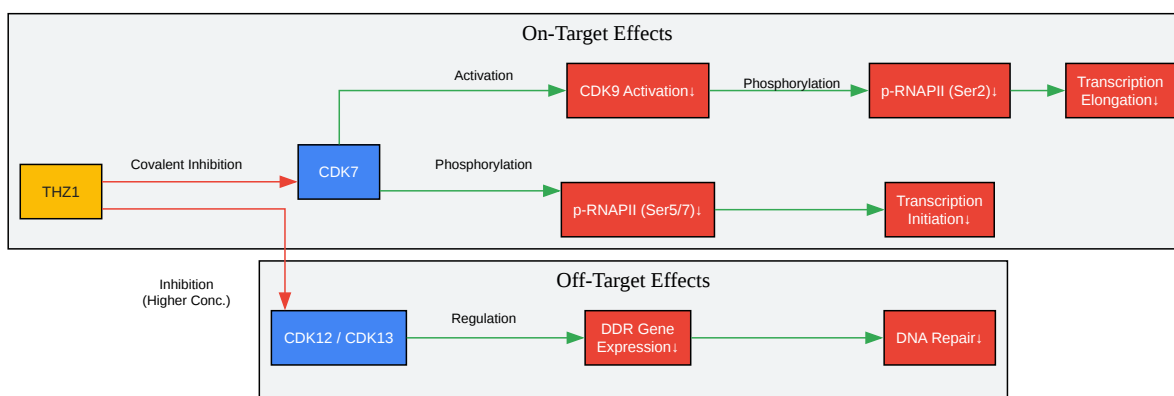
- Methodology:
 - Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11]
 - Prepare Kinase and Substrate: Dilute the recombinant human CDK/Cyclin complex (e.g., CDK7/Cyclin H/MAT1, CDK12/Cyclin K, or CDK13/Cyclin K) and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.[11]
 - Compound Dilution: Prepare a serial dilution of THZ1 in DMSO.[7]
 - Reaction Setup: In a 384-well plate, add the kinase, substrate, and THZ1. To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor before adding ATP.[7]
 - Initiate Reaction: Start the kinase reaction by adding ATP.[11]
 - Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]
 - Detection: Measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay.[7]
 - Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to determine the IC₅₀ value.[7]

2. Western Blotting for RNAPII Phosphorylation

- Objective: To assess the effect of THZ1 on the phosphorylation of the RNAPII CTD at Ser2, Ser5, and Ser7 in cells.
- Methodology:
 - Cell Treatment: Treat cells with various concentrations of THZ1, a negative control (e.g., THZ1-R), or DMSO for the desired time.[7]
 - Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
 - Protein Quantification: Determine the protein concentration of each lysate.[7]

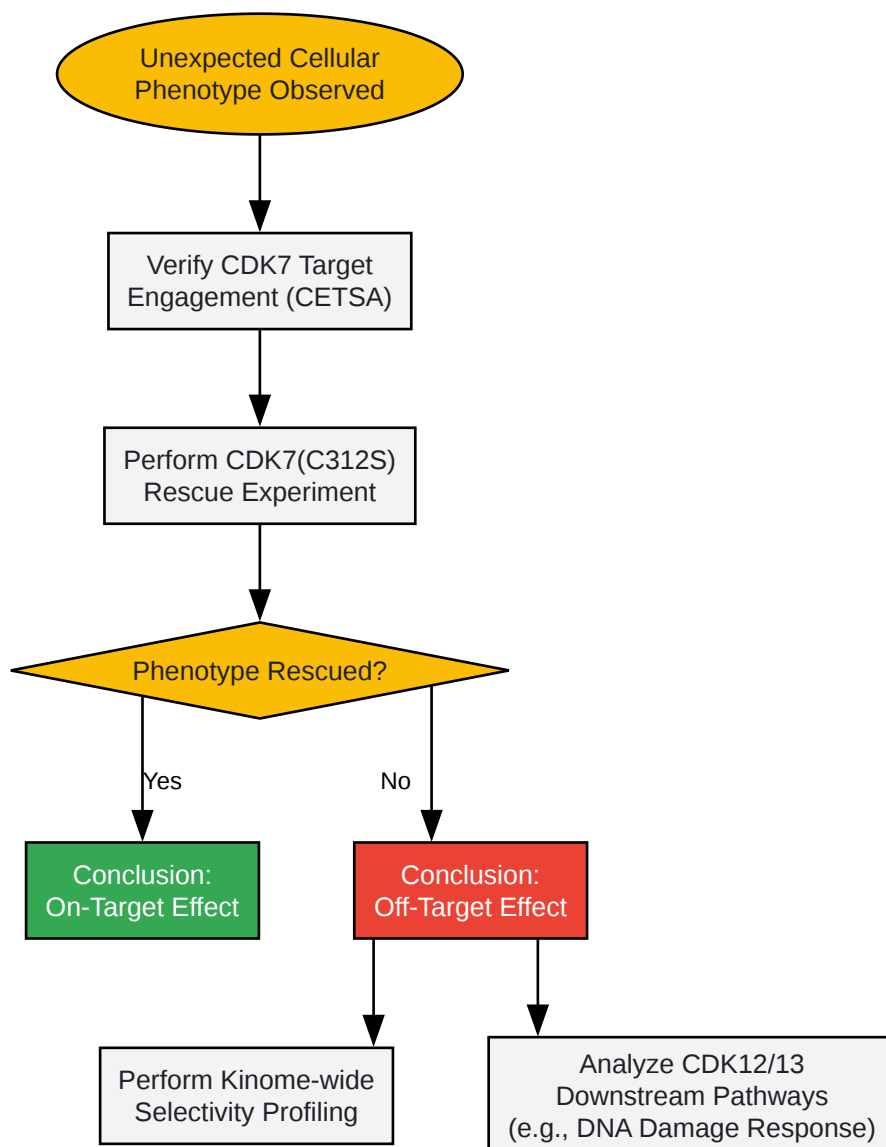
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-RNAPII CTD (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., GAPDH).[11]
- Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[11]

Visualizations



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Caption: THZ1's on-target inhibition of CDK7 and off-target effects on CDK12/13.



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Caption: Troubleshooting workflow for unexpected phenotypes with THZ1.

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